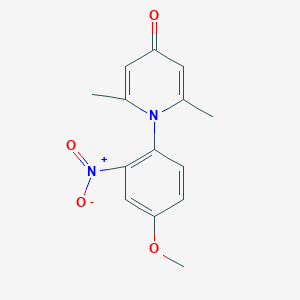
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a pyridinone derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to act as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. These mechanisms of action make 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the improvement of cognitive function. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which may limit its potential applications in vivo.
Orientations Futures
There are several potential future directions for 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research, including the development of novel 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one derivatives with improved solubility and bioavailability, the investigation of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a potential therapeutic agent for various diseases, and the exploration of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a photosensitizer in photodynamic therapy. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research may also lead to the discovery of new mechanisms of action and potential targets for drug development.
Méthodes De Synthèse
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been synthesized through various methods, including the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carboxylic acid, followed by cyclization and reduction. Another method involves the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carbohydrazide, followed by cyclization and reduction. These methods have been optimized to yield high purity and high yield of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one.
Applications De Recherche Scientifique
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Nom du produit |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(17)7-10(2)15(9)13-5-4-12(20-3)8-14(13)16(18)19/h4-8H,1-3H3 |
Clé InChI |
GLVDITZFVHGBDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)

![Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B256576.png)
![2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B256577.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B256578.png)

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide](/img/structure/B256583.png)
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256584.png)
![2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N'-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256585.png)
![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)